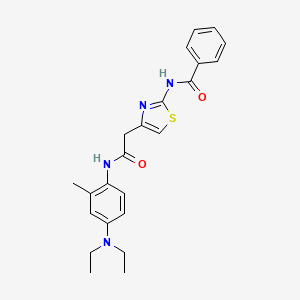

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2S/c1-4-27(5-2)19-11-12-20(16(3)13-19)25-21(28)14-18-15-30-23(24-18)26-22(29)17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,28)(H,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEOFBIUPWZDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step organic synthesis process:

Synthesis of Thiazole Core: : The thiazole core is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone.

Attachment of Benzamide Group: : The benzamide group is then attached using an amide bond formation reaction, often facilitated by coupling agents like EDC (ethyl(dimethylaminopropyl) carbodiimide).

Introduction of Diethylamino Group: : The diethylamino group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the production may involve optimization for yield and purity. This could include:

Employing flow chemistry techniques for better control of reaction conditions.

Use of advanced purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.

Reduction: : Reduction reactions can target the carbonyl group or the aromatic rings.

Substitution: : Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and amine groups.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Reducing agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Coupling agents: : EDC or DCC (dicyclohexylcarbodiimide) for amide bond formation.

Major Products

Oxidation may yield N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)sulfoxide.

Reduction can produce the corresponding alcohol or reduced aromatic derivatives.

Substitution reactions yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

Utilized as a building block for synthesizing complex organic molecules.

Studied for its electronic properties due to the conjugated systems.

Biology and Medicine

Explored for its antimicrobial and antifungal activities.

Industry

Can be used in the development of novel materials, including polymers and dyes.

Investigated for its potential use in electronic devices, such as organic semiconductors.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : Enzymes, receptors, or other biological macromolecules.

Pathways Involved: : May inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

The following table compares key structural and physicochemical properties of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide with analogous compounds:

Notes:

- *Molecular weight calculated based on formula.

- The target compound’s diethylamino-methylphenyl group enhances lipophilicity compared to simpler benzyl or fluorinated substituents in analogues .

- Triazole-linked derivatives (e.g., compounds from ) exhibit higher molecular weights and melting points due to rigid triazole spacers.

Physicochemical and Spectral Comparisons

- IR Spectroscopy: Thiazole-acetamide derivatives exhibit characteristic C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches . The target compound’s diethylamino group may suppress NH stretching (3150–3319 cm⁻¹) due to steric hindrance.

- Thermal Stability : Melting points of analogues range from 195–240°C, influenced by aromatic stacking and hydrogen bonding .

Biological Activity

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the CAS number 921557-41-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its mechanisms of action and therapeutic implications.

The molecular formula of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is , with a molecular weight of 482.6 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N4O4S |

| Molecular Weight | 482.6 g/mol |

| CAS Number | 921557-41-7 |

Synthesis

The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions including amination and thiazole formation. The detailed synthetic pathway can be complex and often requires optimization to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including compounds similar to N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. For instance, benzamide derivatives have been shown to inhibit DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation and cancer progression. A related compound demonstrated significant inhibition of DNMT3A with an EC50 of 0.9 μM, indicating strong potential for anticancer applications .

The proposed mechanism of action involves the inhibition of key enzymes in cancer cell proliferation pathways. The thiazole moiety may contribute to the interaction with biological targets through hydrogen bonding and π-stacking interactions, enhancing the compound's efficacy against various cancer cell lines.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. For example, a study reported that a similar thiazole-benzamide compound induced apoptosis in human breast cancer cells by activating caspase pathways.

- Animal Models : In vivo studies using xenograft models have shown that administration of benzamide derivatives can significantly reduce tumor growth compared to control groups, suggesting their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.